

Quantum Chemical Calculations for Di-tert-amyl Peroxide: A Technical Guide

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Compound of Interest

Compound Name: *Di-tert-amyl peroxide*

Cat. No.: *B087997*

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Introduction

Di-tert-amyl peroxide (DTAP) is an organic peroxide widely utilized as a radical initiator in various industrial polymerization processes, such as for low-density polyethylene (LDPE) and acrylic resins.[1][2][3] Its efficacy as a radical initiator is fundamentally governed by the thermal lability of the peroxide (O-O) bond. Understanding the energetics and mechanism of its decomposition is crucial for optimizing polymerization reactions and ensuring safe handling, as organic peroxides are thermally unstable and can undergo self-accelerating decomposition.[3] Quantum chemical calculations provide a powerful theoretical framework for elucidating the molecular properties, reaction pathways, and kinetics of DTAP decomposition at a molecular level. This guide details the application of computational methods to study DTAP, presents relevant physicochemical data, and outlines the theoretical and experimental protocols.

Molecular Properties and Physicochemical Data

A summary of the key physical and chemical properties of **Di-tert-amyl peroxide** is presented in Table 1. This data is essential for both experimental handling and as a reference for computational studies.

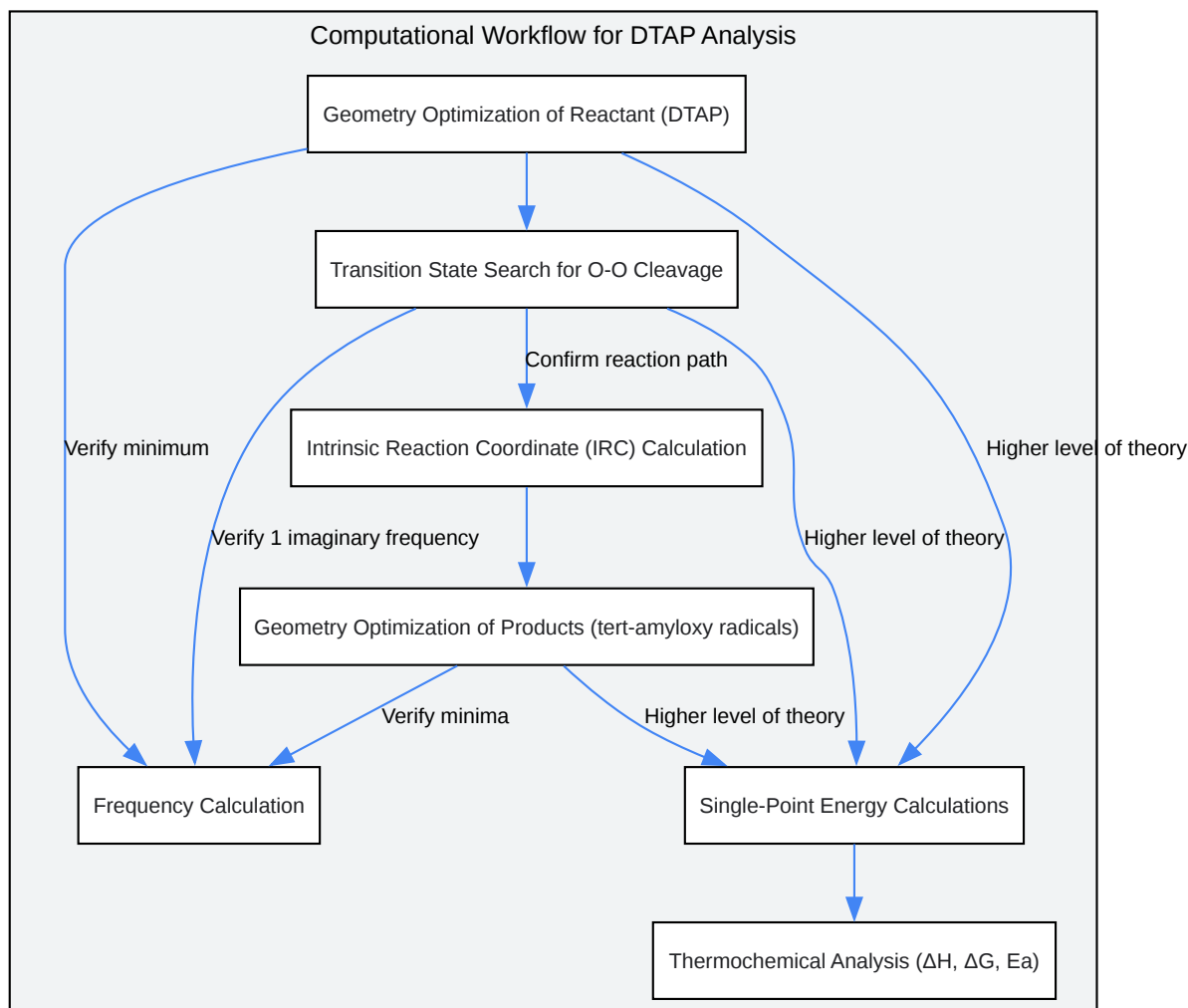
Table 1: Physicochemical Properties of **Di-tert-amyl Peroxide**

| Property | Value | Source |
|--|--|--------|
| Molecular Formula | C ₁₀ H ₂₂ O ₂ | [1][4] |
| Molecular Weight | 174.28 g/mol | [2][4] |
| CAS Number | 10508-09-5 | [2][4] |
| Appearance | Colorless to slightly yellowish liquid | [2][4] |
| Density | 0.818 - 0.821 g/cm ³ at 20-25°C | [4] |
| Boiling Point | 177.7 °C at 760 mmHg | [5] |
| Flash Point | 25 - 29 °C | [4] |
| Water Solubility | 13.83 mg/L at 20°C | [4][5] |
| Theoretical Active Oxygen Content | 9.18% | [1][4] |
| Self-Accelerating Decomposition Temperature (SADT) | 75 - 80°C | [1][4] |

Quantum Chemical Methodologies

While specific computational studies exclusively on **Di-tert-amyl peroxide** are not readily available in the provided literature, the methodologies for studying similar organic peroxides, such as Di-tert-butyl peroxide (DTBP), are well-established and directly applicable.[6][7] These computational approaches are invaluable for mapping potential energy surfaces, identifying transition states, and elucidating reaction pathways.[4]

A typical computational workflow for investigating the thermal decomposition of DTAP would involve the following steps, as illustrated in the diagram below.



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Caption: A typical workflow for quantum chemical analysis of DTAP decomposition.

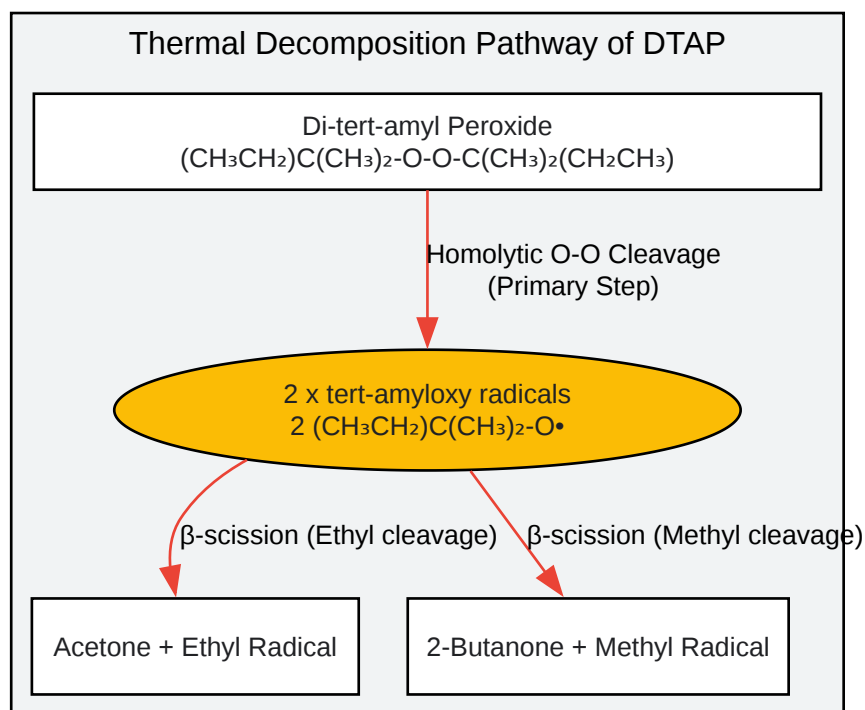
Detailed Computational Protocols:

- Density Functional Theory (DFT): The B3LYP functional with a 6-311g(d,p) basis set is a common and practical choice for geometry optimizations and frequency calculations of organic peroxides and their decomposition products.[6]

- **Ab Initio Methods:** For more accurate energy calculations, higher-level composite methods like G3MP2B3 and G3 can be employed.^[6] These methods provide a better estimation of thermochemical properties.
- **Geometry Optimization:** The initial step involves finding the minimum energy structure of the DTAP molecule.
- **Frequency Analysis:** This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate zero-point vibrational energy and other thermodynamic properties.
- **Transition State Search:** To study the decomposition, a transition state for the homolytic cleavage of the O-O bond is located. This structure is characterized by a single imaginary frequency corresponding to the O-O bond stretching.
- **Intrinsic Reaction Coordinate (IRC) Calculations:** IRC calculations are performed to verify that the identified transition state correctly connects the reactant (DTAP) and the products (two tert-amyloxy radicals).
- **Thermochemical Analysis:** From the calculated energies, key parameters such as the activation energy (E_a), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) are determined.

Thermal Decomposition of Di-tert-amyl Peroxide

The thermal decomposition of dialkyl peroxides like DTAP is understood to proceed via first-order kinetics.^[4] The primary and rate-determining step is the homolytic cleavage of the weak O-O bond, which has a bond dissociation energy of approximately 45-50 kcal/mol (190-210 kJ/mol) for organic peroxides in general.^[8] This initial step produces two tert-amyloxy radicals.



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